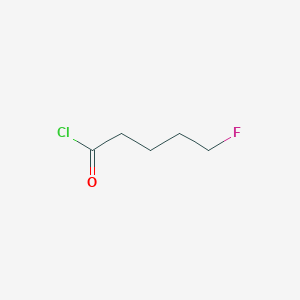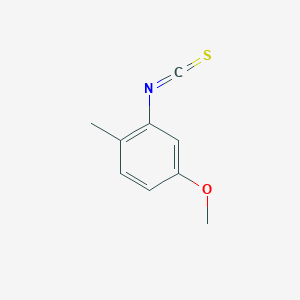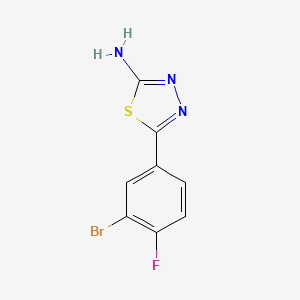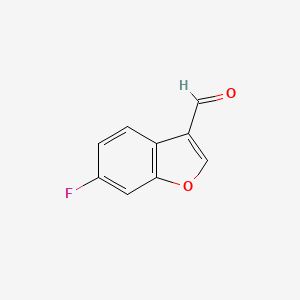
6-Fluorobenzofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorobenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5FO2. . The presence of a fluorine atom at the 6th position and an aldehyde group at the 3rd position of the benzofuran ring imparts unique chemical properties to this compound.
Métodos De Preparación
The synthesis of 6-Fluorobenzofuran-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-fluorobenzofuran with a suitable aldehyde precursor under specific reaction conditions. For instance, the reaction of 6-fluorobenzofuran with formylating agents such as Vilsmeier-Haack reagent can yield this compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
6-Fluorobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Fluorobenzofuran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluorobenzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparación Con Compuestos Similares
6-Fluorobenzofuran-3-carbaldehyde can be compared with other similar compounds such as:
4-Fluorobenzofuran-7-carbaldehyde: Similar structure but with the fluorine atom at the 4th position and the aldehyde group at the 7th position.
7-Methoxy-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a fluorine atom and the aldehyde group at the 2nd position.
Quinoline-7-carbaldehyde: A different heterocyclic system with an aldehyde group at the 7th position. The unique positioning of the fluorine atom and the aldehyde group in this compound imparts distinct chemical and biological properties, making it a compound of interest in various research fields.
Propiedades
IUPAC Name |
6-fluoro-1-benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISRQSMGQZBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
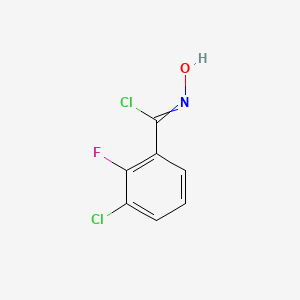
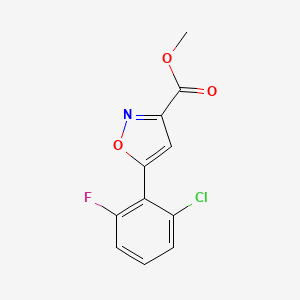

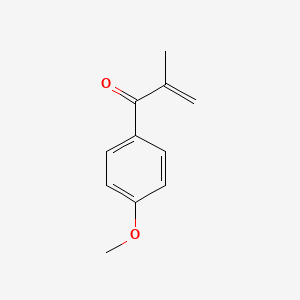
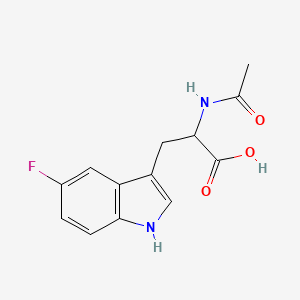

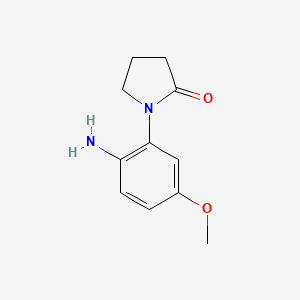
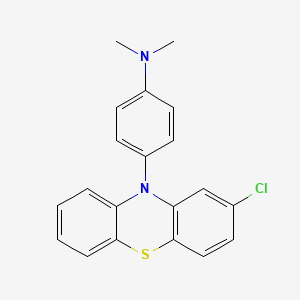
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
